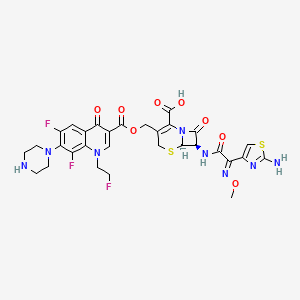

Ro 24-6778

Description

Properties

CAS No. |

130838-10-7 |

|---|---|

Molecular Formula |

C30H29F3N8O8S2 |

Molecular Weight |

750.7 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C30H29F3N8O8S2/c1-48-38-19(17-12-51-30(34)36-17)25(43)37-20-26(44)41-21(28(45)46)13(11-50-27(20)41)10-49-29(47)15-9-40(5-2-31)22-14(24(15)42)8-16(32)23(18(22)33)39-6-3-35-4-7-39/h8-9,12,20,27,35H,2-7,10-11H2,1H3,(H2,34,36)(H,37,43)(H,45,46)/b38-19+/t20-,27-/m1/s1 |

InChI Key |

JGBBZBNVTLUWFQ-XSVVVQJESA-N |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)C4=CN(C5=C(C(=C(C=C5C4=O)F)N6CCNCC6)F)CCF)C(=O)O |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C4=CN(C5=C(C(=C(C=C5C4=O)F)N6CCNCC6)F)CCF)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ro 24-6778; Ro 246778; Ro-24-6778. |

Origin of Product |

United States |

Foundational & Exploratory

Ro 24-6778: A Technical Guide to its Dual-Action Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 24-6778 is a novel, dual-action antibacterial agent designed to overcome resistance mechanisms to traditional cephalosporin and fluoroquinolone antibiotics. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, detailing its molecular targets, the synergistic action of its components, and the cellular responses it elicits in bacteria. This document synthesizes available data to offer a comprehensive resource for researchers in antimicrobial drug discovery and development.

Introduction

This compound is a chemically unique antibiotic, representing a covalent linkage of two distinct antimicrobial moieties: desacetylcefotaxime, a cephalosporin, and desmethylfleroxacin, a fluoroquinolone.[1] This ester-linked codrug is designed to be hydrolyzed within the bacterial cell, releasing two active agents that simultaneously target different essential cellular processes. This dual-targeting strategy aims to provide a broader spectrum of activity and a lower propensity for the development of resistance compared to single-agent therapies.

Core Mechanism of Action

The antibacterial effect of this compound is a composite of the individual actions of its released components, desacetylcefotaxime and desmethylfleroxacin. The prodrug, this compound, is believed to be cleaved by bacterial enzymes, such as non-specific esterases or potentially triggered by the action of β-lactamases on the cephalosporin ring, to release its active constituents.

Desacetylcefotaxime: Inhibition of Cell Wall Synthesis

The desacetylcefotaxime component of this compound targets the final stages of bacterial cell wall biosynthesis. Like other β-lactam antibiotics, it covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. The inhibition of multiple PBPs disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Based on studies of its parent compound, cefotaxime, desacetylcefotaxime is expected to have a high affinity for PBP-1A, -1Bs, -3, and -4 in Escherichia coli and PBP-3, -1A, -1B, and -2 in Pseudomonas aeruginosa.

Desmethylfleroxacin: Inhibition of DNA Replication

The desmethylfleroxacin moiety acts by inhibiting bacterial DNA replication. As a fluoroquinolone, its primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. By binding to these enzymes, desmethylfleroxacin stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, leading to double-strand breaks and ultimately, cell death.

Quantitative Data: In Vitro Activity

The in vitro efficacy of this compound has been evaluated against a broad range of aerobic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its antibacterial potency.

Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Bacterial Species | MIC90 (µg/mL) |

| Enterobacteriaceae | ≤0.5 |

| Aeromonas hydrophila | ≤0.5 |

| Acinetobacter anitratus | 1-8 |

| Flavobacterium spp. | 1-8 |

| Xanthomonas hydrophila | 16 - >32 |

| Pseudomonas spp. | 16 - >32 |

| Achromobacter xyloxidans | 16 - >32 |

Table 2: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Bacterial Species | MIC90 (µg/mL) |

| Streptococcus spp. | ≤0.5 |

| Bacillus spp. | 1-8 |

| Staphylococcus spp. (including oxacillin-resistant strains) | 1-8 |

| Enterococcus durans | 1-8 |

| Enterococci | 16 - >32 |

Signaling Pathways

The dual-action mechanism of this compound is expected to trigger at least two distinct stress response pathways in bacteria.

Cell Wall Stress Response

The inhibition of peptidoglycan synthesis by desacetylcefotaxime leads to the accumulation of cell wall precursors and damage to the cell envelope. This activates bacterial cell wall stress response systems. These systems, often two-component signal transduction pathways, sense the damage and upregulate the expression of genes involved in cell wall synthesis and repair in an attempt to counteract the antibiotic's effect.

SOS Response

The DNA damage induced by desmethylfleroxacin, through the stabilization of DNA gyrase and topoisomerase IV cleavage complexes, potently induces the SOS response.[2][3][4][5] This is a global response to DNA damage in bacteria that involves the upregulation of a suite of genes involved in DNA repair and damage tolerance. The activation of the SOS response is a hallmark of fluoroquinolone action.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on appropriate agar plates. Several colonies are then used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth). The culture is incubated with shaking until it reaches the logarithmic growth phase, and the turbidity is adjusted to a 0.5 McFarland standard.

-

Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared in a suitable solvent. A series of two-fold dilutions of the antibiotic is then prepared in broth in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The final volume in each well is typically 100-200 µL. The plate is then incubated at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Penicillin-Binding Protein (PBP) Competition Assay

-

Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested by centrifugation, and lysed. The cell membranes containing the PBPs are then isolated by ultracentrifugation.

-

Competition Binding: The membrane preparations are incubated with various concentrations of desacetylcefotaxime for a defined period.

-

Labeling with Fluorescent Penicillin: A fluorescently labeled penicillin derivative (e.g., Bocillin FL) is added to the reaction mixture. This labeled penicillin will bind to the PBPs that are not already occupied by desacetylcefotaxime.

-

SDS-PAGE and Visualization: The membrane proteins are separated by SDS-PAGE. The gel is then visualized using a fluorescence scanner. The intensity of the fluorescent bands corresponding to the PBPs will be inversely proportional to the binding of desacetylcefotaxime.

-

Data Analysis: The IC50 value, the concentration of desacetylcefotaxime that inhibits 50% of the binding of the fluorescent penicillin, is determined by densitometry.

DNA Gyrase Supercoiling Inhibition Assay

-

Reaction Setup: The assay is performed in a reaction buffer containing purified DNA gyrase (subunits A and B), relaxed plasmid DNA (e.g., pBR322), ATP, and varying concentrations of desmethylfleroxacin.

-

Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: The DNA products are separated on an agarose gel. Supercoiled and relaxed DNA will migrate at different rates, allowing for their separation.

-

Visualization and Analysis: The gel is stained with a DNA intercalating agent (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA with increasing concentrations of desmethylfleroxacin. The IC50 value is determined as the concentration of the inhibitor that reduces the supercoiling activity by 50%.

Visualizations

References

Ro 24-6778: A Technical Guide to a Dual-Action Cephalosporin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 24-6778 is a novel, dual-action cephalosporin antibiotic. Structurally, it is an ester-linked conjugate of the third-generation cephalosporin, desacetylcefotaxime, and the fluoroquinolone, desmethylfleroxacin. This unique combination allows for a broad spectrum of antibacterial activity, targeting a wide range of aerobic bacteria. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative antimicrobial activity, and the experimental protocols utilized for its evaluation.

Core Compound Profile

-

Compound Name: this compound

-

Classification: Dual-action cephalosporin antibiotic

-

Chemical Structure: An ester linkage between desacetylcefotaxime and desmethylfleroxacin.[1]

Mechanism of Action

This compound exhibits a dual mechanism of action, a characteristic derived from its parent compounds. The intact molecule is believed to initially act as a cephalosporin. Cephalosporins, a class of β-lactam antibiotics, inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). This disruption of peptidoglycan synthesis leads to bacterial cell lysis and death.

Furthermore, it is hypothesized that bacterial enzymes, such as β-lactamases, can hydrolyze the ester bond of this compound. This cleavage releases the fluoroquinolone component, desmethylfleroxacin. Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, desmethylfleroxacin prevents bacterial DNA synthesis, ultimately leading to cell death. This dual-action mechanism provides a broader spectrum of activity and may potentially circumvent certain resistance mechanisms.

Caption: Proposed dual mechanism of action for this compound.

Antimicrobial Activity: Quantitative Data

The in vitro antibacterial activity of this compound has been evaluated against a significant number of aerobic bacterial isolates. The following tables summarize the minimal inhibitory concentration (MIC) required to inhibit the growth of 90% of organisms (MIC90).

| Bacterial Species | MIC90 (µg/mL) |

| Enterobacteriaceae | ≤0.5 |

| Streptococcus spp. | ≤0.5 |

| Aeromonas hydrophila | ≤0.5 |

| Bacillus spp. | 1-8 |

| Staphylococcus spp. | 1-8 |

| (including oxacillin-resistant) | |

| Flavobacterium spp. | 1-8 |

| Enterococcus durans | 1-8 |

| Acinetobacter anitratus | 1-8 |

| Enterococci | 16 - >32 |

| Xanthomonas maltophilia | 16 - >32 |

| Pseudomonas spp. | 16 - >32 |

| Achromobacter xylosoxidans | 16 - >32 |

Data sourced from Jones RN, et al. Diagn Microbiol Infect Dis. 1990 May-Jun;13(3):253-9.[1]

Experimental Protocols

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound was determined using the broth microdilution method, a standard procedure for assessing the in vitro susceptibility of bacteria to antimicrobial agents.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of aerobic bacteria.

Methodology:

-

Preparation of Inoculum:

-

Bacterial isolates were cultured on appropriate agar plates to obtain fresh, pure colonies.

-

A suspension of the bacterial colonies was prepared in a sterile broth medium.

-

The turbidity of the bacterial suspension was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized inoculum was further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

-

-

Preparation of Antimicrobial Dilutions:

-

A stock solution of this compound was prepared in a suitable solvent.

-

Serial twofold dilutions of the stock solution were made in a cation-adjusted Mueller-Hinton broth to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Aliquots of each antimicrobial dilution were dispensed into the wells of a 96-well microtiter plate.

-

Each well was then inoculated with the standardized bacterial suspension.

-

The plates were incubated at 35°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

Following incubation, the microtiter plates were visually inspected for bacterial growth.

-

The MIC was defined as the lowest concentration of this compound that completely inhibited visible growth of the organism.

-

Caption: Workflow for MIC determination by broth microdilution.

Synthesis

Conclusion

This compound represents a promising development in the field of antibacterial agents, demonstrating potent activity against a broad spectrum of aerobic bacteria. Its dual-action mechanism, combining the established efficacy of a third-generation cephalosporin with a fluoroquinolone, offers a potential strategy to overcome some existing antibiotic resistance. Further research into its pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy, is warranted to fully elucidate its therapeutic potential.

References

Ro 24-6778: A Technical Guide to its Discovery, Synthesis, and Dual-Action Antimicrobial Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 24-6778 is a pioneering dual-action antimicrobial agent, ingeniously designed as an ester-linked codrug of a third-generation cephalosporin, desacetylcefotaxime, and a fluoroquinolone, desmethylfleroxacin. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound. It includes a detailed, representative synthetic protocol, a comprehensive summary of its antimicrobial activity against a range of aerobic bacteria, and the experimental methodologies for its evaluation. The dual-action mechanism, targeting both bacterial cell wall synthesis and DNA replication, is visually elucidated through a signaling pathway diagram. This document serves as a comprehensive resource for researchers in antimicrobial drug discovery and development.

Discovery and Rationale

This compound was developed by researchers at Hoffmann-La Roche in the late 1980s as part of a program to create novel anti-infective agents with a broader spectrum of activity and potentially reduced susceptibility to resistance.[1][2] The core concept was to create a single molecule that, upon administration, would act as a prodrug, delivering two different classes of antibiotics to the site of infection.[1] This "dual-action" or "codrug" approach aimed to achieve a synergistic or additive effect, targeting multiple, essential bacterial processes simultaneously.

The choice of a cephalosporin and a fluoroquinolone was strategic. Cephalosporins, such as desacetylcefotaxime, are potent inhibitors of bacterial cell wall synthesis through their interaction with penicillin-binding proteins (PBPs).[1][2] Fluoroquinolones, like desmethylfleroxacin, act by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair.[1][2] By covalently linking these two pharmacophores via an ester bond at the 3'-position of the cephalosporin, it was hypothesized that the resulting molecule would not only possess its own intrinsic activity but also release the quinolone upon hydrolysis of the β-lactam ring by bacterial β-lactamases.[1]

Synthesis of this compound

The synthesis of this compound involves the esterification of the 3'-hydroxyl group of a protected desacetylcefotaxime derivative with the carboxylic acid group of desmethylfleroxacin. The following is a representative synthetic protocol based on the methodologies described for this class of compounds.[1][2]

Experimental Protocol: Synthesis of this compound

Materials:

-

7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (desacetyl-7-ACA)

-

(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl chloride hydrochloride

-

Desmethylfleroxacin

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Protecting groups for amino and carboxyl functions (e.g., t-Boc, benzyl esters)

-

Appropriate solvents (e.g., dichloromethane, dimethylformamide)

-

Reagents for deprotection (e.g., trifluoroacetic acid, hydrogenolysis)

Procedure:

-

Protection of Starting Materials: The amino and carboxyl groups of both desacetyl-7-ACA and desmethylfleroxacin are protected using standard protecting group chemistry to prevent unwanted side reactions.

-

Acylation of the Cephalosporin Core: The protected desacetyl-7-ACA is acylated at the 7-amino position with (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl chloride hydrochloride to introduce the characteristic side chain of cefotaxime.

-

Esterification: The resulting protected desacetylcefotaxime is then coupled with the protected desmethylfleroxacin using a suitable coupling agent like DCC in the presence of a catalyst such as DMAP. This reaction forms the crucial ester linkage between the 3'-hydroxyl of the cephalosporin and the carboxyl group of the fluoroquinolone.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidolysis for t-Boc groups, hydrogenolysis for benzyl esters) to yield the final product, this compound.

-

Purification: The crude product is purified by techniques such as chromatography (e.g., column chromatography, HPLC) to obtain this compound of high purity.

Antimicrobial Activity

The in vitro antimicrobial activity of this compound was extensively evaluated against a wide range of aerobic bacteria. The primary method for assessing this activity was the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the standards prevalent in the late 1980s and early 1990s, likely following the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial strains for testing

-

This compound, cefotaxime, and fleroxacin as reference compounds

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Bacterial colonies from an overnight culture on a suitable agar plate are suspended in MHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound and the comparator agents is prepared in MHB in the 96-well microtiter plates.

-

Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.

-

Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Quantitative Data: Antimicrobial Activity of this compound

The following table summarizes the in vitro activity (MIC90, the concentration required to inhibit 90% of isolates) of this compound against various aerobic bacteria, as reported by Jones (1990).[3]

| Bacterial Species | MIC90 (µg/mL) |

| Enterobacteriaceae | ≤0.5 |

| Streptococcus spp. | ≤0.5 |

| Aeromonas hydrophila | ≤0.5 |

| Bacillus spp. | 1-8 |

| Staphylococcus spp. (including oxacillin-resistant strains) | 1-8 |

| Flavobacterium spp. | 1-8 |

| Enterococcus durans | 1-8 |

| Acinetobacter anitratus | 1-8 |

| Enterococci | 16 - >32 |

| Xanthomonas maltophilia | 16 - >32 |

| Pseudomonas spp. | 16 - >32 |

| Achromobacter xylosoxidans | 16 - >32 |

These results demonstrate that this compound is highly active against Enterobacteriaceae and Streptococcus species.[3] Its activity against staphylococci, including oxacillin-resistant strains, is moderate.[3] The compound showed a superior spectrum of activity compared to cefotaxime or fleroxacin alone against 93.4% of the tested strains.[3]

Visualizations: Mechanism and Workflow

Dual-Action Mechanism of this compound

The following diagram illustrates the dual mechanism of action of this compound, targeting both the bacterial cell wall and DNA replication.

References

Ro 24-6778: A Technical Guide to a Dual-Action Cephalosporin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 24-6778 is a novel, investigational dual-action cephalosporin antibiotic. Structurally, it is an ester-linked conjugate of desacetylcefotaxime, a cephalosporin moiety, and desmethylfleroxacin, a fluoroquinolone moiety.[1][2] This unique design allows for a two-pronged attack on bacterial cells, combining the cell wall synthesis inhibition characteristic of β-lactams with the DNA gyrase inhibition of fluoroquinolones. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro activity, and relevant experimental methodologies.

Chemical Structure and Properties

This compound is chemically described as a covalent bonding of desmethylfleroxacin and desacetylcefotaxime through an ester linkage.[1][2]

-

Cephalosporin Moiety: Desacetylcefotaxime

-

Quinolone Moiety: Desmethylfleroxacin

-

Linkage: Ester bond

Mechanism of Action

The dual-action mechanism of this compound is predicated on its hybrid structure. While specific mechanistic studies on this compound are not extensively available in the public domain, the mechanism can be inferred from its structural components and studies on analogous dual-action cephalosporins.

-

Initial β-Lactam Activity: The intact molecule is expected to initially function as a cephalosporin. The desacetylcefotaxime portion targets and acylates penicillin-binding proteins (PBPs) on the bacterial cell membrane. PBPs are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of PBPs disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.

-

Release of the Quinolone Moiety: Following the interaction with PBPs or hydrolysis of the ester linkage by bacterial esterases, the desmethylfleroxacin moiety is released.

-

Fluoroquinolone Activity: The released desmethylfleroxacin then acts on its intracellular target, DNA gyrase (and likely topoisomerase IV). By inhibiting these enzymes, it prevents the relaxation of supercoiled DNA and the separation of daughter chromosomes during cell division, ultimately leading to a cessation of DNA replication and cell death.

This dual-targeting approach offers the potential for a broader spectrum of activity and a reduced likelihood of resistance development compared to single-agent therapies.

Caption: Proposed dual-action mechanism of this compound.

In Vitro Antibacterial Activity

This compound has demonstrated a broad spectrum of in vitro activity against a variety of aerobic bacteria. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data, specifically the MIC90, which is the concentration required to inhibit the growth of 90% of the tested strains.

Gram-Positive Aerobes

| Organism | No. of Strains | MIC90 (µg/mL) |

| Staphylococcus spp. | - | 1-8 |

| (including oxacillin-resistant) | ||

| Streptococcus spp. | - | ≤0.5 |

| Enterococcus durans | - | 1-8 |

| Enterococcus spp. | - | 16 - >32 |

| Bacillus spp. | - | 1-8 |

Gram-Negative Aerobes

| Organism | No. of Strains | MIC90 (µg/mL) |

| Enterobacteriaceae | - | ≤0.5 |

| Aeromonas hydrophila | - | ≤0.5 |

| Acinetobacter anitratus | - | 1-8 |

| Flavobacterium spp. | - | 1-8 |

| Xanthomonas hydrophila | - | 16 - >32 |

| Pseudomonas spp. | - | 16 - >32 |

| Achromobacter xylosoxidans | - | 16 - >32 |

Data sourced from Jones RN, 1990.[2]

Experimental Protocols

Detailed experimental protocols for the studies conducted specifically on this compound are not publicly available. However, standard methodologies for the key assays are described below.

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution or agar dilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), would be employed to determine the MIC of this compound.

Caption: General workflow for MIC determination.

Penicillin-Binding Protein (PBP) Affinity Assay

The affinity of the cephalosporin moiety of this compound for various PBPs would be determined using a competitive binding assay.

References

An In-Depth Technical Guide to the Dual-Action Cephalosporin Ro 24-6778

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 24-6778 is a novel, dual-action cephalosporin antibiotic that demonstrates a broad spectrum of activity against a wide range of aerobic bacteria. Structurally, it is an ester-linked conjugate of desacetylcefotaxime, a β-lactam, and desmethylfleroxacin, a fluoroquinolone. This unique design allows for a bifurcated mechanism of action, simultaneously targeting bacterial cell wall synthesis and DNA replication. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, antimicrobial activity, and the experimental methodologies used to characterize this compound.

Chemical Structure and Properties

This compound is chemically designated as a covalent bonding of desmethylfleroxacin and desacetylcefotaxime.[1] Its molecular formula is C30H29F3N8O8S2, and it has a molecular weight of 750.73 g/mol .[1] The compound's unique structure is central to its dual functionality, combining the bactericidal properties of two distinct antibiotic classes.

| Property | Value | Source |

| Molecular Formula | C30H29F3N8O8S2 | [1][2] |

| Molecular Weight | 750.73 g/mol | [1] |

| CAS Number | 130838-10-7 | [1][2] |

| SMILES | O=C(C(N12)=C(COC(C3=CN(CCF)C4=C(C=C(F)C(N5CCNCC5)=C4F)C3=O)=O)CS[C@]2([H])--INVALID-LINK--C1=O)O | [1] |

Chemical Structure of this compound

Caption: A simplified block diagram illustrating the key components of the this compound structure.

Mechanism of Action

This compound exhibits a dual mechanism of action, a direct consequence of its hybrid structure. The molecule is designed to be hydrolyzed in vivo, releasing its two active components: desacetylcefotaxime and desmethylfleroxacin.

-

Inhibition of Cell Wall Synthesis: The desacetylcefotaxime moiety, a cephalosporin, acts by inhibiting penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. By acylating the active site of PBPs, desacetylcefotaxime disrupts cell wall integrity, leading to cell lysis and bacterial death.

-

Inhibition of DNA Replication: The desmethylfleroxacin component is a fluoroquinolone that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination. Desmethylfleroxacin stabilizes the enzyme-DNA complex, leading to double-stranded DNA breaks and ultimately inhibiting bacterial proliferation.

Caption: Dual mechanism of action of this compound.

Antimicrobial Activity

This compound has demonstrated a potent and broad spectrum of antimicrobial activity against a variety of aerobic bacteria. The following tables summarize the in vitro activity of this compound, presented as the minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90).

Table 1: In Vitro Activity of this compound against Enterobacteriaceae

| Organism | Number of Strains | MIC90 (µg/mL) |

| Enterobacteriaceae | 287 (total) | ≤ 0.5 |

Data from Jones RN, et al. (1990).[3]

Table 2: In Vitro Activity of this compound against Various Aerobic Bacteria

| Organism | MIC90 (µg/mL) |

| Streptococcus spp. | ≤ 0.5 |

| Aeromonas hydrophila | ≤ 0.5 |

| Bacillus spp. | 1-8 |

| Staphylococcus spp. (including oxacillin-resistant strains) | 1-8 |

| Flavobacterium spp. | 1-8 |

| Enterococcus durans | 1-8 |

| Acinetobacter anitratus | 1-8 |

| Enterococci | 16 - >32 |

| Xanthomonas hydrophila | 16 - >32 |

| Pseudomonas spp. | 16 - >32 |

| Achromobacter xylosoxidans | 16 - >32 |

Data from Jones RN, et al. (1990).[3]

These preliminary results indicate that this compound has a superior spectrum of activity compared to its individual components, cefotaxime and fleroxacin, and shows potential for treating infections caused by strains resistant to either fluoroquinolones or cephalosporins.[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentrations (MICs)

The following is a generalized protocol based on standard methods for antimicrobial susceptibility testing, similar to those that would have been employed in the initial characterization of this compound.

Caption: A generalized workflow for determining Minimum Inhibitory Concentrations (MICs).

Detailed Steps:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent. Serial twofold dilutions are then made in Mueller-Hinton broth (or another appropriate growth medium) in 96-well microtiter plates.

-

Preparation of Inoculum: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter wells.

-

Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

DNA Gyrase Inhibition Assay (General Protocol)

While the specific protocol used for this compound is not detailed in the available literature, a typical DNA gyrase inhibition assay involves the following steps:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified DNA gyrase, relaxed plasmid DNA (as a substrate), ATP, and a suitable buffer.

-

Inhibitor Addition: Varying concentrations of the test compound (e.g., the desmethylfleroxacin component of this compound) are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling of the plasmid DNA by DNA gyrase.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization and Quantification: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of DNA gyrase is determined by the reduction in the amount of supercoiled DNA compared to a no-drug control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.

Penicillin-Binding Protein (PBP) Binding Assay (General Protocol)

A common method to assess the binding of β-lactam antibiotics to PBPs is a competitive binding assay.

-

Membrane Preparation: Bacterial cell membranes containing the PBPs are prepared by cell lysis and ultracentrifugation.

-

Competitive Binding: The membrane preparation is incubated with various concentrations of the test compound (e.g., the desacetylcefotaxime component of this compound).

-

Labeling with Radioactive Penicillin: A saturating concentration of a radiolabeled penicillin (e.g., [3H]benzylpenicillin) is added to the mixture and incubated to label the PBPs that are not bound by the test compound.

-

SDS-PAGE: The membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorography: The gel is treated with a scintillant, dried, and exposed to X-ray film to visualize the radiolabeled PBPs.

-

Quantification: The intensity of the bands corresponding to the different PBPs is quantified. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled penicillin (IC50) is determined.

Conclusion

This compound represents an innovative approach to antibiotic design, combining two distinct and well-established antimicrobial classes into a single molecule. Its dual mechanism of action provides a broad spectrum of activity and has the potential to be effective against bacterial strains that have developed resistance to either β-lactams or fluoroquinolones alone. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its in vivo efficacy and safety, is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of the key characteristics of this compound for professionals in the field of antimicrobial research and development.

References

Ro 24-6778: A Technical Guide to its Antibacterial Spectrum and Dual-Action Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 24-6778 is a novel, dual-action cephalosporin antibiotic, uniquely designed as an ester-linked covalent bonding of desacetylcefotaxime and desmethylfleroxacin.[1] This hybrid structure confers a broad spectrum of antibacterial activity, demonstrating potent efficacy against a wide range of aerobic bacteria.[2] This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, details the experimental protocols for its evaluation, and elucidates its dual mechanism of action through descriptive diagrams and methodologies.

Data Presentation: Antibacterial Spectrum of this compound

The antibacterial efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) values, specifically the MIC90, which represents the concentration required to inhibit the growth of 90% of the tested bacterial strains. The following table summarizes the MIC90 values of this compound against a variety of aerobic bacteria, categorized by their susceptibility.

| Bacterial Group/Species | MIC90 (µg/mL) | Susceptibility Category |

| Very Active | ||

| Enterobacteriaceae | ≤ 0.5 | High |

| Streptococcus spp. | ≤ 0.5 | High |

| Aeromonas hydrophila | ≤ 0.5 | High |

| Moderate Activity | ||

| Bacillus spp. | 1 - 8 | Moderate |

| Staphylococcus spp. (including oxacillin-resistant strains) | 1 - 8 | Moderate |

| Flavobacterium spp. | 1 - 8 | Moderate |

| Enterococcus durans | 1 - 8 | Moderate |

| Acinetobacter anitratus | 1 - 8 | Moderate |

| Resistant Strains | ||

| Enterococci | 16 - >32 | Low |

| Xanthomonas maltophilia (formerly hydrophila) | 16 - >32 | Low |

| Pseudomonas spp. | 16 - >32 | Low |

| Achromobacter xylosoxidans | 16 - >32 | Low |

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

a. Inoculum Preparation:

-

Select three to five well-isolated colonies of the test bacterium from an 18- to 24-hour agar plate.

-

Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

-

Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of the 0.5 McFarland standard.

b. Preparation of Microdilution Plates:

-

Perform serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a final volume of 100 µL per well. The concentration range should be appropriate to determine the MIC for the test organisms.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

c. Inoculation and Incubation:

-

Within 15 minutes of standardizing the inoculum, dilute the adjusted bacterial suspension in CAMHB.

-

Inoculate each well of the microtiter plate with 100 µL of the diluted inoculum, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubate the plates at 35°C for 16 to 20 hours in ambient air.

d. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the ability of the cephalosporin component of this compound to bind to bacterial PBPs.

a. Membrane Preparation:

-

Grow the test bacteria to the mid-logarithmic phase and harvest by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

-

Resuspend the cells in the same buffer and lyse them by sonication or French press.

-

Centrifuge the lysate at low speed to remove unbroken cells.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in buffer.

b. Competition Binding:

-

Incubate the prepared bacterial membranes with varying concentrations of this compound for a defined period (e.g., 10 minutes at 30°C).

-

Add a fluorescently labeled penicillin (e.g., Bocillin FL) to the mixture and incubate for another 10 minutes. This allows the labeled penicillin to bind to any PBPs not occupied by this compound.

-

Stop the reaction by adding an excess of unlabeled penicillin.

c. Detection and Analysis:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence scanner.

-

The reduction in fluorescence intensity in the presence of this compound compared to the control (no this compound) indicates the binding of the drug to the PBPs.

DNA Gyrase Inhibition Assay

This assay determines the ability of the fluoroquinolone component of this compound to inhibit the activity of bacterial DNA gyrase.

a. Reaction Setup:

-

In a reaction tube, combine purified bacterial DNA gyrase, relaxed plasmid DNA (as a substrate), and ATP in a suitable assay buffer.

-

Add varying concentrations of this compound (or its desmethylfleroxacin component) to the reaction tubes. Include a positive control (known DNA gyrase inhibitor) and a negative control (no inhibitor).

b. Incubation:

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour) to allow the DNA gyrase to introduce negative supercoils into the plasmid DNA.

c. Analysis of DNA Supercoiling:

-

Stop the reaction by adding a stop buffer containing a DNA loading dye.

-

Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light.

-

Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the negative control.

Mandatory Visualizations

Logical Relationship of this compound Components

Caption: Covalent structure of this compound.

Experimental Workflow for MIC Determination

References

Ro 24-6778: An In-Depth Technical Guide on Target Organisms and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 24-6778 is a novel, dual-action cephalosporin antibiotic, representing a covalent ester-linked combination of desacetylcefotaxime and desmethylfleroxacin. This unique structure confers a broad spectrum of activity against a variety of aerobic bacteria by targeting two distinct and essential bacterial processes. This technical guide provides a comprehensive overview of the target organisms of this compound, detailed experimental protocols for susceptibility testing, and a visualization of its dual mechanism of action.

Target Organisms and In Vitro Activity

The in vitro antimicrobial activity of this compound has been evaluated against a wide range of aerobic bacteria. The following tables summarize the minimum inhibitory concentration (MIC) values, specifically the MIC90 (the concentration at which 90% of isolates are inhibited), for various clinically relevant bacterial species.

Table 1: Gram-Negative Aerobic Bacteria Susceptibility to this compound[1]

| Organism | Number of Strains | MIC90 (μg/mL) |

| Enterobacteriaceae | ≤0.5 | |

| Escherichia coli | 10 | ≤0.06 |

| Klebsiella pneumoniae | 10 | 0.12 |

| Klebsiella oxytoca | 10 | 0.12 |

| Enterobacter aerogenes | 10 | 0.25 |

| Enterobacter cloacae | 10 | 0.5 |

| Citrobacter freundii | 10 | 0.25 |

| Morganella morganii | 10 | ≤0.06 |

| Proteus mirabilis | 10 | ≤0.06 |

| Proteus vulgaris | 10 | ≤0.06 |

| Providencia stuartii | 10 | 0.25 |

| Serratia marcescens | 10 | 0.5 |

| Other Gram-Negative Bacilli | ||

| Aeromonas hydrophila | 10 | ≤0.5 |

| Acinetobacter anitratus | 10 | 8.0 |

| Flavobacterium spp. | 10 | 8.0 |

| Pseudomonas spp. | 10 | >32 |

| Xanthomonas maltophilia | 10 | 16 |

Table 2: Gram-Positive Aerobic Bacteria Susceptibility to this compound[1]

| Organism | Number of Strains | MIC90 (μg/mL) |

| Staphylococcus spp. | ||

| Staphylococcus aureus (Oxacillin-susceptible) | 10 | 4.0 |

| Staphylococcus aureus (Oxacillin-resistant) | 10 | 4.0 |

| Staphylococcus epidermidis (Oxacillin-susceptible) | 10 | 2.0 |

| Staphylococcus epidermidis (Oxacillin-resistant) | 10 | 4.0 |

| Staphylococcus saprophyticus | 10 | 4.0 |

| Streptococcus spp. | ≤0.5 | |

| Streptococcus pyogenes | 10 | ≤0.06 |

| Streptococcus agalactiae | 10 | 0.12 |

| Streptococcus bovis | 10 | 0.25 |

| Streptococcus pneumoniae | 10 | ≤0.06 |

| Viridans streptococci | 10 | 0.5 |

| Enterococcus spp. | ||

| Enterococcus faecalis | 10 | 16 |

| Enterococcus faecium | 10 | >32 |

| Enterococcus durans | 10 | 8.0 |

| Other Gram-Positive Bacilli | ||

| Bacillus spp. | 10 | 1.0 |

Table 3: Mycobacterium tuberculosis Susceptibility to Pyrithione-Containing Cephalosporins[2]

While specific MIC data for this compound against Mycobacterium tuberculosis is not available, studies on related pyrithione-containing cephalosporins demonstrate activity against both replicating and non-replicating states of the bacterium.

| State | MIC90 Range (µM) |

| Replicating | 0.8 - 1.9 |

| Non-replicating | Active |

Experimental Protocols

The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on standard antimicrobial susceptibility testing procedures.

Broth Microdilution Susceptibility Testing Protocol

1. Preparation of Antimicrobial Agent:

-

Reconstitute this compound powder according to the manufacturer's instructions to create a stock solution.

-

Prepare serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range in the microtiter plate wells.

2. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

-

Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Microtiter Plate Inoculation:

-

Dispense 100 µL of the appropriate this compound dilution into each well of a 96-well microtiter plate.

-

Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the target bacterial concentration.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

4. Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Mechanism of Action: A Dual-Target Approach

This compound's broad-spectrum activity stems from its unique structure, which combines two distinct antibiotic moieties: a cephalosporin (desacetylcefotaxime) and a fluoroquinolone (desmethylfleroxacin). This allows the compound to simultaneously disrupt two critical bacterial cellular processes: cell wall synthesis and DNA replication.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the dual mechanism of action of this compound.

Cephalosporin Component (Desacetylcefotaxime): Inhibition of Cell Wall Synthesis

The desacetylcefotaxime moiety of this compound functions as a β-lactam antibiotic. It targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2][3] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting PBP-mediated cross-linking of peptidoglycan strands, the cephalosporin component weakens the cell wall, leading to cell lysis and bacterial death.[1][2][3]

Fluoroquinolone Component (Desmethylfleroxacin): Inhibition of DNA Replication

The desmethylfleroxacin component of this compound acts by inhibiting bacterial DNA synthesis.[4][5][6] Its primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5][6][7] In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the DNA, a process crucial for DNA replication and transcription.[4] In Gram-positive bacteria, the main target is topoisomerase IV, which is essential for the decatenation of daughter chromosomes following replication.[4] Inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately, cell death.[6]

Conclusion

This compound demonstrates potent in vitro activity against a broad range of clinically significant aerobic bacteria, including many strains resistant to other classes of antibiotics. Its dual-action mechanism, targeting both bacterial cell wall synthesis and DNA replication, represents a promising strategy to combat bacterial infections and potentially mitigate the development of resistance. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals investigating this and other novel antimicrobial agents. Further studies are warranted to fully elucidate the clinical potential of this compound.

References

- 1. Cephalosporin - Wikipedia [en.wikipedia.org]

- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Ro 24-6778: A Dual-Action Cephalosporin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 24-6778 is a novel investigational cephalosporin antibiotic engineered with a dual-action mechanism. It is a unique ester-linked codrug of desacetylcefotaxime and desmethylfleroxacin, designed to exhibit the antibacterial properties of both a cephalosporin and a fluoroquinolone. This dual functionality allows this compound to target two distinct and essential bacterial processes simultaneously: cell wall synthesis and DNA replication. This whitepaper provides a comprehensive overview of the core technical aspects of this compound, including its mechanism of action, quantitative antimicrobial activity, and the experimental protocols used in its evaluation.

Core Concepts and Mechanism of Action

This compound's innovative design as a codrug allows for a synergistic or additive antimicrobial effect. The molecule is intended to be stable in circulation until it reaches the site of infection, where it is hypothesized to be hydrolyzed, releasing its two active components: desacetylcefotaxime (a cephalosporin) and desmethylfleroxacin (a fluoroquinolone).

Cephalosporin Action: Inhibition of Cell Wall Synthesis

The desacetylcefotaxime moiety of this compound targets the bacterial cell wall, a structure essential for maintaining cell integrity and shape. Specifically, it inhibits the activity of penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the synthesis of peptidoglycan, the primary component of the cell wall. By binding to and inactivating these enzymes, desacetylcefotaxime disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.

Fluoroquinolone Action: Inhibition of DNA Synthesis

The desmethylfleroxacin component of this compound acts on bacterial DNA replication. Its primary target is DNA gyrase (also known as topoisomerase II), an enzyme responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription. Desmethylfleroxacin inhibits the nicking and resealing activity of DNA gyrase, leading to the accumulation of double-strand breaks in the bacterial chromosome. This disruption of DNA integrity triggers a cascade of events that ultimately results in bacterial cell death.

The following diagram illustrates the proposed dual-action mechanism of this compound.

Caption: Proposed dual-action mechanism of this compound.

Quantitative Antimicrobial Activity

The in vitro activity of this compound has been evaluated against a range of aerobic bacteria. The following tables summarize the available quantitative data, primarily focusing on the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of the tested isolates (MIC90).

Table 1: In Vitro Activity of this compound against Gram-Negative Aerobic Bacteria

| Bacterial Species | Number of Strains Tested | MIC90 (µg/mL) | Reference |

| Enterobacteriaceae | 287 | ≤0.5 | [1] |

| Aeromonas hydrophila | 287 | ≤0.5 | [1] |

| Acinetobacter anitratus | 287 | 1-8 | [1] |

| Xanthomonas hydrophila | 287 | 16 - >32 | [1] |

| Pseudomonas spp. | 287 | 16 - >32 | [1] |

| Achromobacter xylosoxidans | 287 | 16 - >32 | [1] |

Table 2: In Vitro Activity of this compound against Gram-Positive Aerobic Bacteria

| Bacterial Species | Number of Strains Tested | MIC90 (µg/mL) | Reference |

| Streptococcus spp. | 287 | ≤0.5 | [1] |

| Bacillus spp. | 287 | 1-8 | [1] |

| Staphylococcus spp. (including oxacillin-resistant) | 287 | 1-8 | [1] |

| Flavobacterium spp. | 287 | 1-8 | [1] |

| Enterococcus durans | 287 | 1-8 | [1] |

| Enterococci | 287 | 16 - >32 | [1] |

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing

The primary method for determining the in vitro activity of this compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Bacterial isolates for testing

-

Spectrophotometer or McFarland turbidity standards

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

-

Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Drug Dilution Series:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the drug dilutions with the prepared bacterial inoculum.

-

Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

-

The following diagram outlines the general workflow for a broth microdilution assay.

Caption: General workflow for broth microdilution MIC testing.

Signaling Pathways

The dual-action mechanism of this compound targets fundamental bacterial processes, leading to the disruption of signaling pathways that control cell viability.

Peptidoglycan Synthesis and Cell Lysis Pathway

Inhibition of PBPs by the desacetylcefotaxime component disrupts the normal synthesis and maintenance of the peptidoglycan layer. This disruption can trigger a complex signaling cascade involving two-component systems and other stress-response pathways that ultimately lead to the activation of autolysins, enzymes that degrade the cell wall, resulting in cell lysis.

DNA Damage and SOS Response Pathway

The inhibition of DNA gyrase by the desmethylfleroxacin component leads to the accumulation of double-strand DNA breaks. This DNA damage is a potent inducer of the bacterial SOS response, a global response to DNA damage that involves the upregulation of a series of genes involved in DNA repair and cell cycle arrest. However, if the damage is too extensive, the SOS response can also trigger programmed cell death pathways.

The diagram below provides a simplified representation of these signaling pathways.

Caption: Bacterial signaling pathways affected by this compound.

Conclusion and Future Directions

This compound represents a promising approach to combatting bacterial infections through its dual-action mechanism targeting both cell wall and DNA synthesis. The available in vitro data demonstrates its potent activity against a range of clinically relevant bacteria. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical and clinical settings. The unique mode of action of this compound may also offer an advantage in overcoming existing resistance mechanisms to single-agent therapies. Continued investigation into this and similar dual-action compounds is crucial in the ongoing effort to develop new and effective antimicrobial agents.

References

Methodological & Application

Application Notes and Protocols: Ro 24-6778

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 24-6778 is a novel, dual-action cephalosporin antibiotic.[1][2] Structurally, it is an ester-linked codrug combining desacetylcefotaxime, a cephalosporin, and desmethylfleroxacin, a fluoroquinolone.[1] This unique composition allows for a broad spectrum of activity against a variety of aerobic bacteria. These application notes provide a summary of its antimicrobial activity and outline standard experimental protocols for its evaluation.

Data Presentation

In Vitro Antimicrobial Activity of this compound

The following table summarizes the minimal inhibitory concentrations (MIC90) of this compound required to inhibit the growth of 90% of tested bacterial strains. This data highlights the potent activity of this compound against several clinically relevant pathogens.

| Bacterial Species | MIC90 (µg/mL) |

| Enterobacteriaceae | ≤0.5 |

| Streptococcus spp. | ≤0.5 |

| Aeromonas hydrophila | ≤0.5 |

| Bacillus spp. | 1-8 |

| Staphylococcus spp. | 1-8 |

| Flavobacterium spp. | 1-8 |

| Enterococcus spp. | 1-8 |

Data compiled from Jones, R. N. (1990).[1]

Experimental Protocols

The following are standard protocols that can be utilized for the in vitro evaluation of this compound. These are based on established antimicrobial susceptibility testing methods.

Protocol 1: Determination of Minimal Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on solubility) at a concentration of 100 times the highest desired final concentration.

-

Serial Dilutions:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

-

-

Bacterial Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.

-

Controls:

-

Growth Control: A well containing CAMHB and the bacterial inoculum, but no this compound.

-

Sterility Control: A well containing only CAMHB.

-

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. Results can also be read using a microplate reader by measuring absorbance at 600 nm.

Visualizations

Logical Relationship of this compound Components

Caption: Covalent linkage of this compound components.

Experimental Workflow for MIC Determination

Caption: Workflow for Broth Microdilution MIC Assay.

References

Application Notes and Protocols for Ro 24-6778 Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 24-6778 is a novel, dual-action cephalosporin antibiotic. Structurally, it is an ester-linked compound composed of desacetylcefotaxime, a cephalosporin, and desmethylfleroxacin, a fluoroquinolone.[1] This unique combination results in a broad spectrum of antibacterial activity against a wide range of aerobic bacteria.[1] The dual mechanism of action, targeting both bacterial cell wall synthesis and DNA replication, makes this compound a compound of interest for overcoming certain types of antibiotic resistance. These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains, along with a summary of its known activity and mechanism of action.

Mechanism of Action

This compound exerts its bactericidal effects through a dual mechanism, capitalizing on the distinct actions of its cephalosporin and fluoroquinolone components.

-

Cephalosporin Component (Desacetylcefotaxime): Like other β-lactam antibiotics, the cephalosporin moiety of this compound inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall.[2][3][4] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan cross-linking.[2][3] Disruption of the cell wall integrity ultimately leads to cell lysis and bacterial death.[3]

-

Fluoroquinolone Component (Desmethylfleroxacin): The fluoroquinolone component targets bacterial DNA synthesis by inhibiting two key type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][6] In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the DNA, a process crucial for DNA replication and transcription.[][7] In Gram-positive bacteria, topoisomerase IV is the main target; this enzyme is essential for the separation of interlinked daughter DNA strands following replication.[][6][7] Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[6]

A study on a similar dual-action cephalosporin, Ro 23-9424, suggests that the compound initially acts as a cephalosporin, with the quinolone activity becoming apparent upon the subsequent decomposition of the parent compound.[8]

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes the in vitro activity of this compound against a variety of aerobic bacteria, as determined by MIC testing. The MIC90 represents the concentration of the antibiotic that inhibits the growth of 90% of the tested strains.

| Bacterial Species/Group | MIC90 (µg/mL) |

| Highly Susceptible | |

| Enterobacteriaceae | ≤ 0.5 |

| Streptococcus spp. | ≤ 0.5 |

| Aeromonas hydrophila | ≤ 0.5 |

| Moderately Susceptible | |

| Bacillus spp. | 1 - 8 |

| Staphylococcus spp. (including oxacillin-resistant strains) | 1 - 8 |

| Flavobacterium spp. | 1 - 8 |

| Enterococcus durans | 1 - 8 |

| Acinetobacter anitratus | 1 - 8 |

| More Resistant | |

| Enterococci | 16 - >32 |

| Xanthomonas maltophilia (formerly hydrophila) | 16 - >32 |

| Pseudomonas spp. | 16 - >32 |

| Achromobacter xylosoxidans | 16 - >32 |

Data sourced from Jones RN, et al. Diagn Microbiol Infect Dis. 1990 May-Jun;13(3):253-9.[9]

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11][12]

Protocol 1: Broth Microdilution MIC Assay

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid growth medium.[13]

Materials:

-

This compound powder

-

Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Multichannel pipette

-

Plate incubator (35°C ± 2°C)

-

Plate reader or lightbox for visual inspection

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in an appropriate solvent.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

-

Add 200 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard the final 100 µL from the last well.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in a sterile diluent.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Inoculation of Microtiter Plates:

-

Using a multichannel pipette, add 10 µL of the final bacterial inoculum to each well, resulting in a final volume of 110 µL.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

Following incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well). This can be done visually using a lightbox or with a microplate reader.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Protocol 2: Agar Dilution MIC Assay

This method involves incorporating varying concentrations of this compound into an agar medium, followed by the inoculation of standardized bacterial suspensions.[14]

Materials:

-

This compound powder

-

Appropriate solvent for this compound

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicator (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound as described in the broth microdilution protocol.

-

-

Preparation of Agar Plates:

-

Prepare molten MHA and cool it to 45-50°C in a water bath.

-

Create a series of tubes, each containing the appropriate volume of molten agar.

-

Add the required volume of the this compound stock solution or its dilutions to each tube of molten agar to achieve the desired final concentrations. Mix well by inverting the tubes.

-

Pour the agar-antibiotic mixtures into sterile petri dishes and allow them to solidify.

-

Prepare a control plate containing no antibiotic.

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plates:

-

Using an inoculum replicator, spot-inoculate the surface of each agar plate with the bacterial suspension. The replicator will deliver a standardized volume of inoculum.

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpretation:

-

After incubation, examine the plates for bacterial growth at the inoculation sites.

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.

-

Visualizations

Signaling Pathways of this compound

Dual mechanism of action of this compound.

Experimental Workflow for Broth Microdilution MIC Testing

Workflow for broth microdilution MIC testing.

Antiviral Activity

A review of the available scientific literature did not yield any evidence of antiviral activity for this compound. A study on a related compound, Ro 24-7429, which acts as a Tat antagonist, showed no evidence of antiviral activity against HIV.[15]

Conclusion

This compound is a potent antibacterial agent with a dual mechanism of action that provides a broad spectrum of activity. The standardized MIC testing protocols provided here are essential for the accurate in vitro evaluation of its efficacy against clinically relevant bacterial isolates. The provided data and diagrams offer a comprehensive overview for researchers and drug development professionals working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cephalosporin - Wikipedia [en.wikipedia.org]

- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. urology-textbook.com [urology-textbook.com]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mode of action of the dual-action cephalosporin Ro 23-9424 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of this compound, a covalent bonding of desmethylfleroxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. researchgate.net [researchgate.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A randomized trial of the activity and safety of Ro 24-7429 (Tat antagonist) versus nucleoside for human immunodeficiency virus infection. The AIDS Clinical Trials Group 213 Team - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ro 24-6778 Agar Diffusion Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ro 24-6778 is a novel "dual-action" cephalosporin antibiotic. It is an ester-linked compound combining desacetylcefotaxime and desmethylfleroxacin.[1][2][3] This unique structure allows for a proposed dual mechanism of action, targeting both bacterial cell wall synthesis and DNA replication. These application notes provide detailed protocols for assessing the antimicrobial activity of this compound using the agar diffusion method, a widely used technique for determining the susceptibility of bacteria to antibiotics.

Mechanism of Action

This compound is designed to act as a dual-pharmacophore agent. The desacetylcefotaxime component belongs to the cephalosporin class of β-lactam antibiotics, which inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The desmethylfleroxacin component is a fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. This dual-action is intended to provide a broad spectrum of activity and potentially reduce the development of resistance.

Caption: Proposed dual mechanism of action for this compound.

Antimicrobial Spectrum and Activity

This compound has demonstrated significant in vitro activity against a broad range of aerobic bacteria. The following table summarizes the minimum inhibitory concentrations required to inhibit 90% of isolates (MIC90) for various bacterial species.

| Bacterial Species | MIC90 (µg/mL) |

| Enterobacteriaceae | ≤0.5[1][2] |

| Streptococcus spp. | ≤0.5[1][2] |

| Aeromonas hydrophila | ≤0.5[1][2] |

| Bacillus spp. | 1-8[1][2] |

| Staphylococcus spp. | 1-8[1] |

| Flavobacterium spp. | 1-8[1] |

| Enterococcus spp. | 1-8[1] |

Note: Moderate activity was observed against oxacillin-resistant Staphylococcus strains.[1]

Experimental Protocols: Agar Diffusion Methods

Two common variations of the agar diffusion method are the disk diffusion method and the agar well diffusion method. Both can be effectively used to assess the antimicrobial activity of this compound.

Disk Diffusion Method (Kirby-Bauer)

This method involves placing a paper disk impregnated with a known concentration of this compound onto an agar plate inoculated with the test microorganism. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. The zone of inhibition around the disk is measured to determine the susceptibility of the organism.

Materials:

-

This compound

-

Sterile 6 mm paper disks

-

Mueller-Hinton Agar (MHA) plates

-

Test bacterial strain(s)

-

Tryptic Soy Broth (TSB) or other suitable broth

-

Sterile swabs

-

0.5 McFarland turbidity standard

-

Incubator (35-37°C)

-

Calipers or ruler

Protocol:

-

Inoculum Preparation:

-

Aseptically pick 3-5 isolated colonies of the test bacterium and inoculate them into a tube of TSB.

-

Incubate the broth at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done by visual comparison or using a spectrophotometer.

-

-

Plate Inoculation:

-